Protriptyline-10,11-epoxide
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Overview
Description
Protriptyline-10,11-epoxide is a metabolite of protriptyline, a tricyclic antidepressant. This compound is formed through the metabolic conversion of protriptyline and has been identified in biological samples such as rat urine . Protriptyline itself is used primarily for the treatment of depression and other related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Protriptyline-10,11-epoxide involves the metabolic conversion of protriptyline. This conversion can be studied in vitro using liver microsomes or in vivo in animal models. The isolation of this compound from biological samples typically involves techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and mass spectrometry .
Industrial Production Methods
There is limited information available on the industrial production methods for this compound. The compound is primarily studied in a research context rather than being produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Protriptyline-10,11-epoxide can undergo various chemical reactions, including:
Oxidation: Conversion to other metabolites such as 10-hydroxy and 10,11-dihydrodiol derivatives.
Reduction: Potential reduction back to protriptyline or other related compounds.
Substitution: Possible substitution reactions involving the epoxide ring.
Common Reagents and Conditions
Common reagents used in the study of this compound include liver microsomes for metabolic studies, and analytical reagents for chromatography and mass spectrometry. Conditions typically involve controlled environments to simulate biological systems.
Major Products Formed
The major products formed from the reactions of this compound include 10-hydroxy and 10,11-dihydrodiol derivatives .
Scientific Research Applications
Protriptyline-10,11-epoxide has several scientific research applications:
Chemistry: Used to study the metabolic pathways and biotransformation of tricyclic antidepressants.
Biology: Helps in understanding the metabolic fate of protriptyline in biological systems.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of protriptyline and its metabolites.
Industry: Although not widely used industrially, it serves as a reference compound in pharmaceutical research.
Mechanism of Action
The mechanism of action of Protriptyline-10,11-epoxide is related to its parent compound, protriptyline. Protriptyline acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the brain . The exact mechanism of action of the epoxide metabolite is not fully understood, but it is believed to contribute to the overall pharmacological effects of protriptyline.
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine-10,11-epoxide: Another epoxide derivative of a tricyclic compound, used as a muscle relaxant.
Amitriptyline-10,11-epoxide: A similar metabolite of another tricyclic antidepressant, amitriptyline.
Uniqueness
Protriptyline-10,11-epoxide is unique in its specific metabolic pathway and its role in the pharmacokinetics of protriptyline. Its formation and subsequent reactions provide valuable insights into the metabolism of tricyclic antidepressants.
Properties
CAS No. |
55698-64-1 |
---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-methyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl)propan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-13-14-7-2-4-9-16(14)18-19(21-18)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-20H,6,11-12H2,1H3 |
InChI Key |
QPRCDEKYOCHMJL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C3C(O3)C4=CC=CC=C14 |
Origin of Product |
United States |
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